5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Description
The compound 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a structure of interest due to its potential biological activities. This compound is part of a broader class of pyrazolopyrimidines that have been synthesized and studied for various applications, including as kinase inhibitors, fluorescent molecules, and potential antimicrobial and anti-inflammatory agents .
Synthesis Analysis
The synthesis of related 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported using SNAr and Suzuki cross-coupling reactions, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . Another approach involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . Additionally, a one-pot synthesis method has been described for the preparation of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids, which showcases the versatility of pyrazolopyrimidine synthesis .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry . The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, providing insights into the three-dimensional arrangement of these molecules .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including acylation, reduction, and condensation, to yield a diverse array of compounds . The reactivity of these compounds can be exploited to create libraries of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines have been studied, revealing interesting optical absorption and emission characteristics in both the solid state and solution . These compounds have been found to possess higher quantum emission fluorescence yields in solution and moderate emission in the solid state . The thermal stability of these compounds has been assessed using thermogravimetric analysis, indicating low thermal stability for this series of pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Synthesis of Heterocycles
Petrov, Emelina, and Selivanov (2008) explored the synthesis of heterocycles using 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. They discovered that under varying conditions, this compound can lead to the formation of either pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine. An intermediate product identified was 2-methyl-5,7-bis(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidine-5,7-diol, whose dehydration yielded these compounds (Petrov, Emelina, & Selivanov, 2008).
Anti-inflammatory and Antimicrobial Agents
Aggarwal et al. (2014) synthesized a series of compounds, including 5-methyl-4-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5,7-diol, and tested them for anti-inflammatory and antimicrobial activities. They found that one of the compounds exhibited comparable anti-inflammatory activity to the standard drug Indomethacin. Additionally, some compounds showed promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Combinatorial Library Synthesis
Dalinger et al. (2005) reported the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides. This large-scale synthesis utilized special synthesizers and simple purification techniques, demonstrating the compound's potential for extensive research applications (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).
Optical Properties
Stefanello et al. (2022) investigated the photophysical properties of a series of pyrazolo[1,5-a]pyrimidines. They focused on their optical absorption, emission in the solid state and solution, and thermal stability, revealing interesting results that could be significant in various scientific fields (Stefanello et al., 2022).
properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h3-4,6,14H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGRSXDCXFADGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420874 |
Source
|
Record name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
436088-42-5 |
Source
|
Record name | 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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